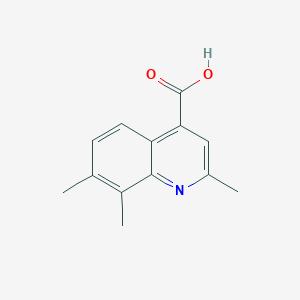

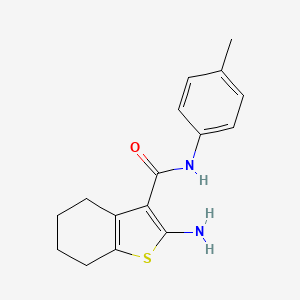

2,7,8-trimethylquinoline-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are structurally related to 2,7,8-trimethylquinoline-4-carboxylic acid, has been achieved by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. A mechanism for their formation was proposed based on ab initio quantum-chemical calculations (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which share a core structure with 2,7,8-trimethylquinoline-4-carboxylic acid, was elucidated through X-ray structural analysis. This study provided insight into the compound's molecular geometry and confirmed the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate (Rudenko et al., 2013).

Chemical Reactions and Properties

Substituted [1,4]thiazepino[2,3-h]quinolinecarboxylic acid, a compound related to 2,7,8-trimethylquinoline-4-carboxylic acid, was prepared through PPA-catalyzed thermal lactamization, showcasing the versatility of quinoline derivatives in chemical synthesis and highlighting potential reactivity patterns for 2,7,8-trimethylquinoline-4-carboxylic acid (Al-huniti et al., 2007).

Applications De Recherche Scientifique

1. Photolabile Protecting Group in Biochemistry

2,7,8-Trimethylquinoline-4-carboxylic acid derivatives, like 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized as photolabile protecting groups for carboxylic acids. BHQ demonstrates high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its low fluorescence and increased solubility enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002).

2. Antimicrobial Activity

Compounds derived from 2-phenyl-7-substitutedquinoline-4-carboxylic acid, synthesized through both conventional and microwave-irradiated methods, exhibit significant in vitro antimicrobial activity against a broad spectrum of microorganisms. Notably, certain derivatives show prominent results against Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

3. Synthesis of Bioactive Compounds

The synthesis of 2,4,7-trimethylquinoline, which is biochemically important for its potential as an anticancer reagent and activity against the HIV virus, has been demonstrated. The compound's ability to form hydrogen bonds and its conjugated nitrous systems contribute to its significance in industrial and medical applications (Aydemir & Kaban, 2018).

4. Structural Characterization in Chemistry

Studies have shown that 4,8-dihydroxyquinoline-2-carboxylic acid can act as a tridentate ligand in complexation with NH4VO3. This leads to the formation of cis-dioxovanadium(V) complexes, with each molecule packed in a hexagonal molecular arrangement, demonstrating its potential in chemical structural characterization (Moriuchi et al., 2007).

5. Metabolomic Analysis in Biochemistry

2-Hydrazinoquinoline (HQ) serves as a novel derivatization agent for liquid chromatography-mass spectrometry (LC-MS) analysis of carboxylic acids, aldehydes, and ketones. This HQ-based approach enables the characterization of metabolic changes, such as those induced by diabetes, through the analysis of biofluids and tissues (Lu, Yao, & Chen, 2013).

Propriétés

IUPAC Name |

2,7,8-trimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-7-4-5-10-11(13(15)16)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQOZCJRHHXDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=CC(=C2C=C1)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360702 |

Source

|

| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7,8-trimethylquinoline-4-carboxylic Acid | |

CAS RN |

436096-46-7 |

Source

|

| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)